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Compound of Interest

Compound Name: 4-Nitrobenzaldehyde

Cat. No.: B150856

Introduction

4-Nitrobenzaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals,
dyes, and other fine chemicals. Its production from 4-nitrotoluene is a key transformation in
organic synthesis. This document provides a detailed protocol for the laboratory-scale
synthesis of 4-nitrobenzaldehyde from 4-nitrotoluene via oxidation with chromium(VI) oxide in
acetic anhydride, followed by acidic hydrolysis of the intermediate p-nitrobenzaldiacetate. This
method is a well-established and reliable procedure for obtaining the desired product.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of 4-
nitrobenzaldehyde from 4-nitrotoluene.
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Experimental Protocols

Method 1: Oxidation of 4-Nitrotoluene to p-Nitrobenzaldiacetate[1]

This procedure details the oxidation of 4-nitrotoluene to p-nitrobenzaldiacetate using chromium
trioxide in a mixture of acetic acid and acetic anhydride.

Materials:

» p-Nitrotoluene (practical grade, m.p. 50-51°)

e Glacial Acetic Acid

o Acetic Anhydride (95% or higher)

e Concentrated Sulfuric Acid

e Chromium Trioxide (U.S.P. grade, 98%)

e Ethanol

e ICce

Equipment:

2-L three-necked, round-bottomed flask

Mechanical stirrer

Thermometer

Ice-salt bath
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e Buchner funnel and suction flask
o Beakers
Procedure:

e In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer and a
thermometer, place 570 cc of glacial acetic acid, 565 cc of acetic anhydride, and 50 g (0.36
mole) of p-nitrotoluene.

o Surround the flask with an ice-salt bath to cool the solution.
o Slowly add 85 cc of concentrated sulfuric acid to the stirred solution.

e Once the mixture has cooled to 5°C, begin adding 100 g (1 mole) of chromium trioxide in
small portions. Maintain the temperature below 10°C during the addition, which should take
approximately 45-60 minutes.

 After all the chromium trioxide has been added, continue stirring for an additional ten
minutes.

o Pour the reaction mixture into two 3-L beakers, each containing 1.5 kg of crushed ice, and
stir until the excess acetic anhydride has been hydrolyzed.

« Filter the resulting crude p-nitrobenzaldiacetate using a suction funnel and wash it thoroughly
with water.

 For purification, the crude product can be recrystallized from 150 cc of hot ethanol. The yield
of pure p-nitrobenzaldiacetate is 43—46 g (47-50% of the theoretical amount), with a melting
point of 125-126°C.

Method 2: Hydrolysis of p-Nitrobenzaldiacetate to 4-Nitrobenzaldehyde[1]

This protocol describes the hydrolysis of the intermediate p-nitrobenzaldiacetate to the final
product, 4-nitrobenzaldehyde.

Materials:
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p-Nitrobenzaldiacetate (crude or purified)

Ethanol

Water

Concentrated Sulfuric Acid

Equipment:

Flask with reflux condenser

Heating mantle or water bath

Buchner funnel and suction flask

Vacuum desiccator
Procedure:

 In aflask equipped with a reflux condenser, mix 45 g (0.18 mole) of crude p-
nitrobenzaldiacetate with 100 cc of water, 100 cc of ethanol, and 10 cc of concentrated
sulfuric acid.

e Heat the mixture to reflux.
 After refluxing, allow the solution to cool. The 4-nitrobenzaldehyde will crystallize.

o Separate the crystals by suction filtration, wash with cold water, and dry in a vacuum
desiccator.

e The first crop of crystals should weigh 22—-24 g (82—-89% of the theoretical amount) with a
melting point of 106—106.5°C.

o Asecond crop of 2-3 g can be obtained by diluting the filtrate with approximately 300 cc of
water.

e The total yield of 4-nitrobenzaldehyde is 24-25.5 g (89-94% of the theoretical amount).
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Caption: Experimental workflow for the synthesis of 4-nitrobenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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